(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride
Description
This compound is a bicyclic amino acid derivative characterized by a 3-azabicyclo[3.2.0]heptane core, a carboxylic acid group at position 2, and a hydrochloride salt. Its stereochemistry (1S,2R,5R) distinguishes it from other isomers and analogs.
Properties
IUPAC Name |
(1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-2-1-4(5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJHFJLLIPWLR-WLUDYRNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CN[C@H]2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler organic compounds
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts and specific reaction conditions tailored to the desired product.
Chemical Reactions Analysis
Cyclization to β-Lactam Derivatives
The bicyclic structure facilitates intramolecular cyclization to form β-lactam cores, critical in carbapenem antibiotic synthesis.
Conditions :
-
Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ cleaves Boc-protected precursors to generate free amines .
-
Activation : Mukaiyama’s reagent (2-chloro-N-methylpyridinium iodide) with diisopropylethylamine (DIEA) activates the carboxylic acid for nucleophilic attack by the amine .
Key Findings :
-
Cyclization yields are moderate (20–23%) due to steric hindrance from the bicyclic system .
-
Stereochemical integrity at C-2 and C-5 is preserved, while C-3 configuration depends on reaction conditions .
Retro-Dieckmann Reactions
Retro-Dieckmann cleavage is employed to functionalize the bicyclic scaffold.
Conditions :
-
Outcome : Stereodivergent ring-opening to pyrrolidine derivatives.
| Base | Solvent | Temperature | Product Stereochemistry | Yield | Source |
|---|---|---|---|---|---|
| LiOH·H₂O | iPrOH/H₂O | –30°C | cis-5-Carboxymethyl | 85% | |
| NMe₄OH | Dry THF | 25°C | trans-5-Carboxymethyl | 78% |
Mechanistic Insight :
-
LiOH promotes cis-opening via coordinated transition states, while bulky NMe₄OH favors trans-products through steric control .
Hydrolysis and Salt Formation
The hydrochloride salt participates in acid-base reactions and ester hydrolysis.
Conditions :
-
Ester Hydrolysis : LiOH in MeOH/H₂O selectively cleaves methyl esters to carboxylic acids .
-
Salt Exchange : Treatment with sodium 2-ethylhexanoate in methanol yields sodium salts .
Notable Observation :
-
Hydrolysis under strongly basic conditions (pH 12–12.5) requires precise pH control to avoid decomposition .
Stereochemical Integrity in Functionalization
The (1S,2R,5R) configuration influences reactivity and product stereochemistry:
-
nOe Experiments : Confirm cis-disposition of H2 and H5 in intermediates, critical for predicting cyclization pathways .
-
Optical Rotation : Matches natural (3R,5R)-carbapenams, confirming configurational retention during synthesis .
Comparative Reaction Pathways
| Reaction Type | Key Reagents/Conditions | Outcome | Yield Range |
|---|---|---|---|
| Cyclization | TFA, Mukaiyama’s reagent, DIEA | β-Lactam formation | 20–23% |
| Retro-Dieckmann | LiOH/NMe₄OH, iPrOH/THF | Pyrrolidine derivatives | 75–85% |
| Ester Hydrolysis | LiOH, H₂O/MeOH | Carboxylic acid | >90% |
| Salt Formation | Sodium 2-ethylhexanoate | Sodium carboxylate | 30–44% |
Scientific Research Applications
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride: has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, helping to understand biological processes.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride: can be compared with other similar compounds, such as (1S,2S,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid and (1S,2R,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid . These compounds share similar structural features but differ in their stereochemistry, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Core Bicyclic Framework Variations
| Compound Name | Bicyclo System | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Evidence ID |
|---|---|---|---|---|---|
| (1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid hydrochloride | [3.2.0] | -COOH (position 2), HCl | C₇H₁₂ClNO₂ | 177.63 | [7] |
| 3-Azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride | [3.1.1] | -COOH (position 2), HCl | C₇H₁₂ClNO₂ | 177.63 | [7] |
| (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride | [3.1.0] | -COOCH₃, -CH₃ (positions 6,6), HCl | C₉H₁₆ClNO₂ | 205.68 | [12, 15] |
| rel-(1S,2S,5R)-6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | [3.2.0] | -COOH (position 2), -O (position 6) | C₇H₉NO₃ | 155.15 | [14, 19] |
Key Observations :
- Bicyclo[3.2.0] vs.
- Substituent Effects: Methyl groups (e.g., in [12]) enhance lipophilicity, while oxo groups (e.g., in [14]) introduce polarity and hydrogen-bonding capacity.
Functional Group and Stereochemical Differences
- Hydrochloride Salt : Enhances water solubility compared to free bases or esters (e.g., methyl esters in [12]) .
- Stereochemistry : The (1S,2R,5R) configuration optimizes spatial alignment for receptor binding, contrasting with (1R,2S,5S) in [12], which may alter pharmacokinetics.
- Absence of β-Lactam Ring : Unlike β-lactam antibiotics (e.g., amoxicillin, ), this compound lacks the 4-thia-1-azabicyclo[3.2.0]heptane-7-one core critical for penicillin-binding protein inhibition .
Pharmacological Implications
- Antibiotic Activity: β-Lactam analogs (e.g., ampicillin, ) exhibit broad-spectrum antimicrobial action via cell wall synthesis inhibition. The target compound’s lack of a β-lactam ring and sulfur atom suggests divergent mechanisms, possibly targeting non-bacterial systems .
- Metabolic Stability : The hydrochloride salt improves bioavailability relative to neutral analogs (e.g., trifluoroacetic acid derivatives in [14]) .
Biological Activity
(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid; hydrochloride (CAS Number: 77859-21-3) is a bicyclic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structure contributes to various therapeutic applications, including antibacterial, anti-inflammatory, and potential neuropharmacological effects.
- Molecular Formula : CHNO
- Molecular Weight : 141.17 g/mol
- Purity : Typically ≥ 97% in commercial preparations .
- LogP : -2.3, indicating high hydrophilicity .
The biological activity of this compound primarily stems from its interaction with various biological targets:
-
Enzyme Inhibition :
- Studies have demonstrated that derivatives of this compound can inhibit enzymes such as urease and alpha-amylase, which are crucial in various metabolic processes .
- The inhibition of these enzymes can lead to significant therapeutic effects in conditions like diabetes and infections caused by urease-producing bacteria.
- Antioxidant Activity :
- Antibacterial Properties :
Table 1: Summary of Biological Activities
Notable Research Findings
- Antibacterial Efficacy : A study highlighted the effectiveness of this compound against bacterial strains causing severe infections, suggesting its use in clinical settings for resistant infections .
- Neuropharmacological Potential : Research indicates that derivatives of this compound may act as agonists for the alpha7 nicotinic acetylcholine receptor, which is implicated in cognitive functions and neuroprotection .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal good oral bioavailability and brain penetration, essential for compounds targeting central nervous system disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer: The synthesis typically involves cycloaddition or ring-closing strategies to form the bicyclic core. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are critical. Post-synthetic purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures enantiopurity. Evidence from similar bicyclic systems (e.g., ampicillin derivatives) highlights the importance of monitoring reaction intermediates with NMR and LC-MS to confirm stereochemistry .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT) to confirm the bicyclic structure and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity assessment via HPLC (C18 columns, 0.1% TFA in mobile phase) or UPLC with UV detection (210–254 nm) is recommended, as per pharmacopeial standards for related β-lactam compounds .
Q. How does the hydrochloride salt form affect the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and pH-dependent solubility profiling. For example, in aqueous solutions (pH 1–9), monitor hydrolysis via HPLC and track chloride ion content using ion chromatography. Data from ampicillin trihydrate stability protocols suggest that lyophilization improves long-term storage stability by reducing hydrolytic degradation .
Advanced Research Questions
Q. What role does the stereochemistry of the bicyclic core play in modulating biological activity, and how can this be experimentally validated?
- Methodological Answer: Compare enantiomers or diastereomers synthesized via divergent routes. Use in vitro assays (e.g., enzyme inhibition, bacterial growth assays) to quantify activity differences. For example, (2S,5R,6R)-configured β-lactams show enhanced binding to penicillin-binding proteins (PBPs) due to spatial alignment of the carboxylate and amino groups. Molecular docking (e.g., AutoDock Vina) can model interactions with target enzymes .
Q. What mechanistic insights explain the compound’s interaction with serine β-lactamases or other hydrolytic enzymes?
- Methodological Answer: Perform kinetic studies (e.g., progress curve analysis) to determine inhibition constants (Ki) and catalytic efficiency (kcat/Km). Use fluorescent probes (e.g., nitrocefin) to track enzyme activity. Structural analogs like sulbactam, a β-lactamase inhibitor, irreversibly acylate the enzyme’s active site, as shown by X-ray crystallography and mass spectrometry .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as membrane permeability or metabolic clearance?
- Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models or machine learning tools (e.g., SwissADME) to estimate logP, pKa, and cytochrome P450 metabolism. Molecular dynamics simulations (e.g., GROMACS) can assess passive diffusion across lipid bilayers. For example, bicyclic amines with logD7.4 < 1.5 show reduced renal clearance in preclinical models .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for MIC determination). Control variables include inoculum size, growth medium, and compound solubility. For instance, ampicillin’s potency varies ±10% depending on agar dilution vs. broth microdilution methods. Replicate studies with independent synthetic batches to isolate batch-specific impurities as confounding factors .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
